3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanamide
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Overview
Description
3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: Imidazole derivatives are used in studying enzyme mechanisms and as ligands in coordination chemistry.
Industry: It is used in the development of agrochemicals and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. Additionally, the compound can interact with nucleic acids and proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: Another imidazole derivative with different substituents that exhibit unique chemical properties.
(S)-2-(3-Aminopropanamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid: A compound with a similar structure but different functional groups.
Uniqueness
3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
3-amino-3-(3-methylimidazol-4-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-11-4-10-3-6(11)5(8)2-7(9)12/h3-5H,2,8H2,1H3,(H2,9,12) |
InChI Key |
UNIJBDWJYZHPRG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C(CC(=O)N)N |
Origin of Product |
United States |
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